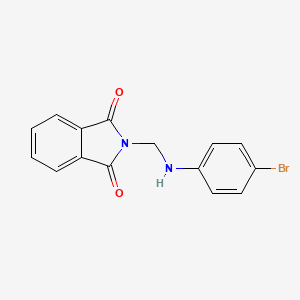
2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione, which is an important family of compounds present in a wide array of bioactive molecules . Isoindoline-1,3-dione derivatives have been synthesized and investigated against various conditions such as epilepsy and blood cancer .
Synthesis Analysis
Isoindoline-1,3-dione derivatives have been synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . The synthesis process involves simple heating and relatively quick solventless reactions .Molecular Structure Analysis
Isoindoline-1,3-dione derivatives are important heterocyclic rings present in many synthetic compounds, natural products, and bioactive small molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Applications De Recherche Scientifique
Pharmaceutical Synthesis
These aromatic compounds have gained significant attention for their potential use in pharmaceutical synthesis . They have been found to modulate the dopamine receptor D3, suggesting potential applications as antipsychotic agents .
Herbicides
Isoindoline-1,3-dione derivatives have been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
The compounds are also used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties.
Polymer Additives
Isoindoline-1,3-dione derivatives have been used as additives in polymers . They can enhance the properties of the polymer, such as its strength, flexibility, and resistance to degradation.
Organic Synthesis
These compounds have been used in organic synthesis . They can act as building blocks in the synthesis of more complex organic compounds.
Photochromic Materials
Isoindoline-1,3-dione derivatives have been used in the development of photochromic materials . These are materials that change color in response to light.
Treatment of Alzheimer’s Disease
In addition to their potential as antipsychotic agents, these compounds have shown the ability to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Cancer Research
N-substituted imides, isoindoline-1,3-dione derivatives, have been synthesized and investigated against blood cancer using K562 and Raji cell lines . This suggests their potential use in cancer research and treatment.
Safety and Hazards
Orientations Futures
The development and discovery of novel isoindoline-1,3-dione derivatives is ongoing, given their potential therapeutic applications. Future research may focus on improving the synthesis process, further investigating the mechanism of action, and conducting comprehensive safety and hazard assessments .
Mécanisme D'action
Target of Action
Isoindoline-1,3-dione derivatives have been found to interact with thehuman dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes, including mood, reward, addiction, and fine motor control.
Mode of Action
Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of thedopamine receptor D2 . This interaction could potentially modulate the receptor’s activity, leading to changes in the downstream signaling pathways.
Pharmacokinetics
Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters
Result of Action
One of the isoindoline-1,3-dione derivatives was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have potential therapeutic effects in the context of neurodegenerative disorders.
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored . This suggests that environmental factors could potentially influence the synthesis, stability, and efficacy of these compounds.
Propriétés
IUPAC Name |
2-[(4-bromoanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8,17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZOFRLCUPRPNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/no-structure.png)
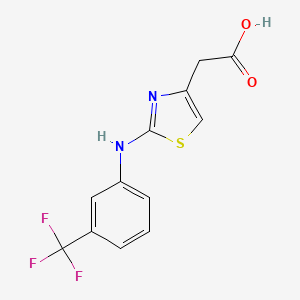
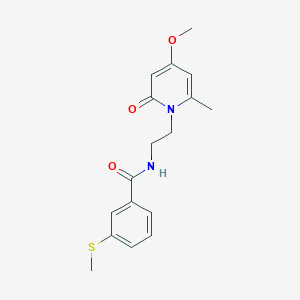
![9-cyclohexyl-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370287.png)

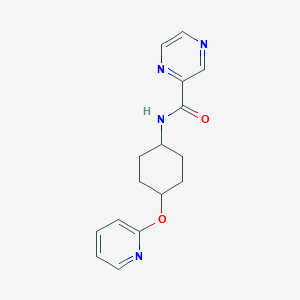
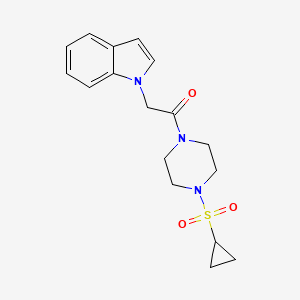
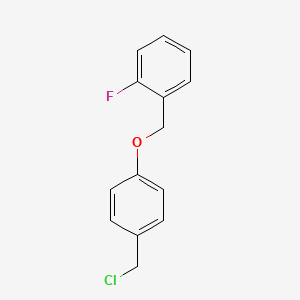
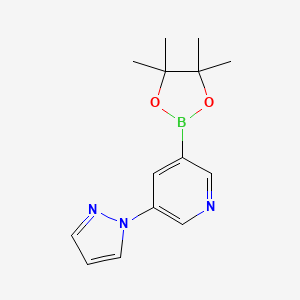
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B2370294.png)

![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2370302.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride](/img/structure/B2370303.png)
![ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2370304.png)